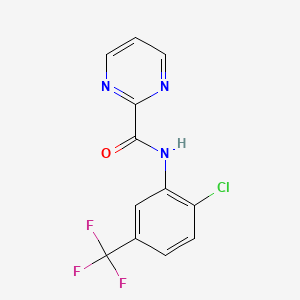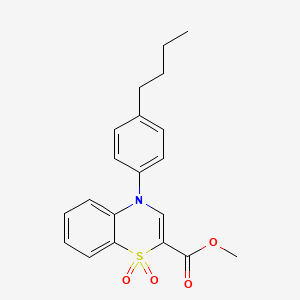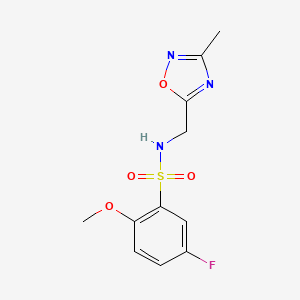
N-(2-chloro-5-(trifluoromethyl)phenyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Gene Expression
The compound has been studied for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on structure-activity relationship studies of this compound, aiming to improve its oral bioavailability. They found that certain modifications at different positions of the pyrimidine ring could influence the activity and permeability of the compound (Palanki et al., 2000).
Polyamide and Polyimide Synthesis
Yang and Lin (1994, 1995) explored the use of derivatives of this compound in synthesizing polyamides and polyimides. These polymers demonstrated high thermal stability and were amorphous and soluble in various polar solvents. This research contributes to the development of materials with potential applications in various industries (Yang & Lin, 1994), (Yang & Lin, 1995).
Applications in Nucleotide Synthesis
Research by Wilk et al. (2000) focused on the synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates using pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites. This study contributes to the field of nucleotide chemistry, potentially impacting the development of novel therapeutic agents (Wilk et al., 2000).
Synthesis of Novel Derivatives
The synthesis of various novel derivatives of pyrimidine-5-carboxylate has been explored for their potential anti-inflammatory and antimicrobial activities, as demonstrated in studies by Dongarwar et al. (2011). These derivatives highlight the compound's role in pharmaceutical chemistry (Dongarwar et al., 2011).
Anticancer and Anti-Lipoxygenase Agents
A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, a class derived from this compound, revealed potential as anticancer and anti-5-lipoxygenase agents. This research contributes to understanding the compound's relevance in cancer and inflammation treatment (Rahmouni et al., 2016).
Development of Antagonists for Platelet Aggregation
Caroff et al. (2014) investigated 2-phenyl-pyrimidine-4-carboxamide analogs as P2Y12 antagonists. These compounds showed promise in inhibiting platelet aggregation, suggesting potential applications in cardiovascular disease management (Caroff et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure, targeting the respiratory system) .
Wirkmechanismus
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair .
Biochemical Pathways
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide contributes to the de novo mitochondrial thymidylate biosynthesis pathway . By interacting with Thymidylate synthase, it can affect the production of dTMP, a key component in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival.
Result of Action
The molecular and cellular effects of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide’s action are likely related to its impact on Thymidylate synthase and the subsequent effects on DNA synthesis and repair . By inhibiting Thymidylate synthase, the compound could potentially disrupt DNA replication and repair, leading to cell death .
Action Environment
The action, efficacy, and stability of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-8-3-2-7(12(14,15)16)6-9(8)19-11(20)10-17-4-1-5-18-10/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHFYYMNHBAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)
![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)
![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)
![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)


![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
